(S)-3-hydroxyoctadecanoyl-CoA
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Overview
Description
(S)-3-hydroxyoctadecanoyl-CoA is a 3-hydroxyoctadecanoyl-CoA. It derives from a (S)-3-hydroxyoctadecanoic acid. It is a conjugate acid of a (3S)-3-hydroxyoctadecanoyl-CoA(4-).
Scientific Research Applications
Production of 3-Hydroxypropionic Acid
(S)-3-hydroxyoctadecanoyl-CoA has been studied in the context of producing 3-hydroxypropionic acid (3-HP), a valuable platform chemical for industrial applications such as acrylic acid and 1,3-propanediol production. Research on Methylobacterium extorquens AM1, an engineered bacterium, has shown potential in generating 3-HP from one-carbon feedstock methanol by constructing a malonyl-CoA pathway. This advancement is a step towards sustainable production of 3-HP from renewable resources (Yang et al., 2017).
Biosynthesis of Biodegradable Polymers
The enzyme Polyhydroxyalkanoate (PHA) synthase, involved in the production of poly-3-hydroxyalkanoates (P(3HA)s) – biodegradable polymers used in various applications including bulk plastics and medical uses – can be engineered to improve its activity or substrate specificity. These advancements in enzyme engineering contribute to the production of biodegradable plastics from renewable resources, enhancing sustainability (Nomura & Taguchi, 2007).
Photosynthetic Production of Chemicals
This compound is also implicated in studies involving the cyanobacterium Synechocystis sp. PCC 6803 for the biosynthesis of 3-HP directly from CO2. This research demonstrates the potential of using cyanobacteria as autotrophic microbial cell factories for sustainable production of fuels and chemicals, leveraging their ability to fix CO2 directly (Wang et al., 2016).
Properties
Molecular Formula |
C39H70N7O18P3S |
---|---|
Molecular Weight |
1050 g/mol |
IUPAC Name |
S-[2-[3-[[(2R)-4-[[[(2R,3S,4R,5R)-5-(6-aminopurin-9-yl)-4-hydroxy-3-phosphonooxyoxolan-2-yl]methoxy-hydroxyphosphoryl]oxy-hydroxyphosphoryl]oxy-2-hydroxy-3,3-dimethylbutanoyl]amino]propanoylamino]ethyl] (3S)-3-hydroxyoctadecanethioate |
InChI |
InChI=1S/C39H70N7O18P3S/c1-4-5-6-7-8-9-10-11-12-13-14-15-16-17-27(47)22-30(49)68-21-20-41-29(48)18-19-42-37(52)34(51)39(2,3)24-61-67(58,59)64-66(56,57)60-23-28-33(63-65(53,54)55)32(50)38(62-28)46-26-45-31-35(40)43-25-44-36(31)46/h25-28,32-34,38,47,50-51H,4-24H2,1-3H3,(H,41,48)(H,42,52)(H,56,57)(H,58,59)(H2,40,43,44)(H2,53,54,55)/t27-,28+,32+,33+,34-,38+/m0/s1 |
InChI Key |
WZMAIEGYXCOYSH-SFKGBVSGSA-N |
Isomeric SMILES |
CCCCCCCCCCCCCCC[C@@H](CC(=O)SCCNC(=O)CCNC(=O)[C@@H](C(C)(C)COP(=O)(O)OP(=O)(O)OC[C@@H]1[C@H]([C@H]([C@@H](O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Canonical SMILES |
CCCCCCCCCCCCCCCC(CC(=O)SCCNC(=O)CCNC(=O)C(C(C)(C)COP(=O)(O)OP(=O)(O)OCC1C(C(C(O1)N2C=NC3=C(N=CN=C32)N)O)OP(=O)(O)O)O)O |
Origin of Product |
United States |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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